![molecular formula C21H34BN3O4 B15334916 1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of the boronic acid pinacol ester moiety makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Boc-8-azabicyclo[321]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps The key steps include the formation of the 8-azabicyclo[32
Formation of the 8-azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective cycloaddition reactions, which provide high diastereo- and enantioselectivity.
Introduction of the Pyrazole Ring: This step involves the reaction of the 8-azabicyclo[3.2.1]octane intermediate with appropriate pyrazole precursors under controlled conditions.
Formation of the Boronic Acid Pinacol Ester:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow chemistry techniques and the development of robust catalytic systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the bicyclic scaffold.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid pinacol ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid pinacol ester moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The bicyclic scaffold and pyrazole ring contribute to the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid: A related compound with similar structural features.
Uniqueness
1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to the combination of its bicyclic scaffold, pyrazole ring, and boronic acid pinacol ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C21H34BN3O4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)25-15-8-9-16(25)11-17(10-15)24-13-14(12-23-24)22-28-20(4,5)21(6,7)29-22/h12-13,15-17H,8-11H2,1-7H3 |
InChI Key |
SHKKOSGHMUBCAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4CCC(C3)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


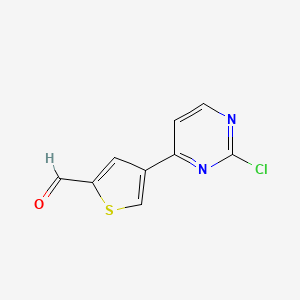
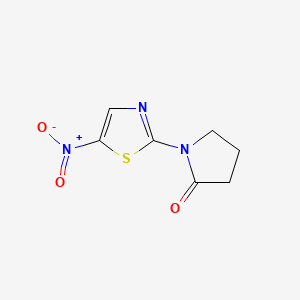


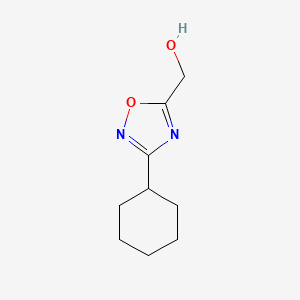
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
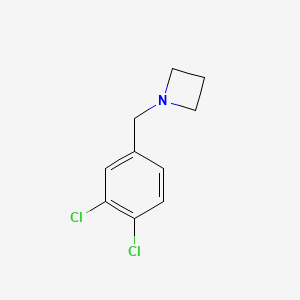
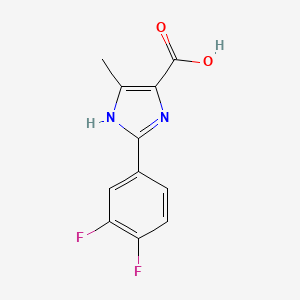
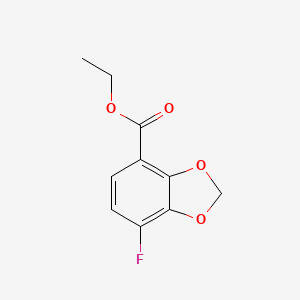
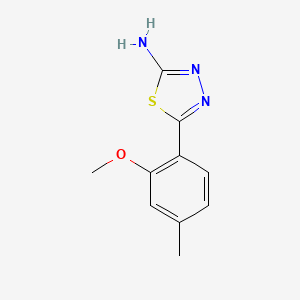
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
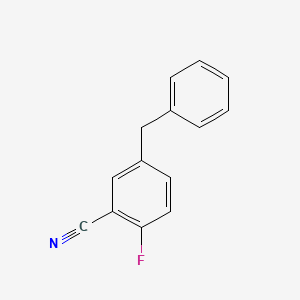
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
